a-(N-Fmoc-N-methylamino)cyclopentaneacetic acid
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Overview
Description
a-(N-Fmoc-N-methylamino)cyclopentaneacetic acid is a chiral compound often used in the synthesis of peptides and other complex organic molecules. The compound features a cyclopentyl group, which adds to its steric complexity, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group during reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-(N-Fmoc-N-methylamino)cyclopentaneacetic acid typically involves multiple steps:
Starting Material: The synthesis begins with cyclopentylacetic acid.
Protection of the Amine Group: The amine group is protected using the Fmoc group. This is usually done by reacting the amine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Methylation: The protected amine is then methylated using a methylating agent like methyl iodide.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Automation and continuous flow processes might be employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) for chiral resolution is common in industrial applications.
Chemical Reactions Analysis
Types of Reactions
a-(N-Fmoc-N-methylamino)cyclopentaneacetic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
a-(N-Fmoc-N-methylamino)cyclopentaneacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of a-(N-Fmoc-N-methylamino)cyclopentaneacetic acid depends on its application. In peptide synthesis, the Fmoc group protects the amine group, preventing unwanted reactions. The cyclopentyl group can influence the steric and electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(N-Boc-N-methyl-amino)-2-cyclopentylacetic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
(S)-2-(N-Fmoc-N-ethyl-amino)-2-cyclopentylacetic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
a-(N-Fmoc-N-methylamino)cyclopentaneacetic acid is unique due to the combination of the Fmoc protecting group and the cyclopentyl group. This combination provides specific steric and electronic properties that can be advantageous in certain synthetic applications, particularly in peptide synthesis.
Properties
IUPAC Name |
2-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-24(21(22(25)26)15-8-2-3-9-15)23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,2-3,8-9,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAPUHMPKSQFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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